5,14-Dihydroxy-19-oxo-16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate
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Overview
Description
9A-FORMYL-3A,5A-DIHYDROXY-11A-METHYL-2-(5-OXO-2,5-DIHYDROFURAN-3-YL)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 9A-FORMYL-3A,5A-DIHYDROXY-11A-METHYL-2-(5-OXO-2,5-DIHYDROFURAN-3-YL)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically involve the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the formyl, dihydroxy, and acetate groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9A-FORMYL-3A,5A-DIHYDROXY-11A-METHYL-2-(5-OXO-2,5-DIHYDROFURAN-3-YL)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 9A-FORMYL-3A,5A-DIHYDROXY-11A-METHYL-2-(5-OXO-2,5-DIHYDROFURAN-3-YL)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE is unique due to its specific combination of functional groups and structural features. Similar compounds include other cyclopenta[a]phenanthrene derivatives, which may have different substituents and therefore different properties and applications.
Properties
Molecular Formula |
C25H34O7 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[10-formyl-5,14-dihydroxy-13-methyl-16-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H34O7/c1-15(27)32-18-3-7-23(14-26)19-4-6-22(2)10-17(16-9-21(28)31-13-16)11-25(22,30)20(19)5-8-24(23,29)12-18/h9,14,17-20,29-30H,3-8,10-13H2,1-2H3 |
InChI Key |
ZHKLYQHCORJNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(CC(CC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origin of Product |
United States |
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